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Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

2-Methylpentanoate and its esters, primarily methyl 2-methylpentanoate and ethyl 2-
methylpentanoate, are significant flavoring agents in the food industry, prized for their
characteristic fruity aromas. These compounds are found naturally in some foods and are also
synthesized for use as food additives. Their application ranges from enhancing the flavor
profiles of beverages and confectioneries to contributing to the sensory appeal of baked goods.
This document provides detailed application notes and experimental protocols for the utilization
of 2-methylpentanoate in food science research, catering to the needs of researchers,
scientists, and drug development professionals.

Data Presentation
Physicochemical Properties

The selection and application of a flavoring agent are critically dependent on its physical and
chemical properties. These properties influence its volatility, solubility, and stability in a food
matrix.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1260403?utm_src=pdf-interest
https://www.benchchem.com/product/b1260403?utm_src=pdf-body
https://www.benchchem.com/product/b1260403?utm_src=pdf-body
https://www.benchchem.com/product/b1260403?utm_src=pdf-body
https://www.benchchem.com/product/b1260403?utm_src=pdf-body
https://www.benchchem.com/product/b1260403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Property Methyl 2-Methylpentanoate Ethyl 2-Methylpentanoate

Methyl 2-methylvalerate, 2-

o Ethyl 2-methylvalerate,
Synonyms Methylpentanoic acid methyl
Manzanate

ester
CAS Number 2177-77-7[1][2] 39255-32-8(3]
FEMA Number 3707[1][4] 3488[5]
Molecular Formula C7H1402[1][2][6] CsH1602[3][5]

Molecular Weight 130.18 g/mol [1][7] 144.21 g/mol [3][5]
Colorless to pale yellow o
Appearance o Colorless to pale yellow liquid
liquid[1][2][6][7]
Sweet, fruity, with notes of ) ] )
Fruity, pineapple, with green,
] maple, hazelnut, strawberry, ]
Odor Profile melon, and apple skin notes[5]

berry, apple, and tropical
fruits[6][7]

[8]

Taste Profile

Fruity, green apple, grape,
banana, tutti-frutti, and melon

Fruity, ripe strawberry, sweet

pineapple with an acidic,

at 5 ppm[7] cheesy background[5]
Boiling Point 45 °C at 0.2 mm Hg[1][6][7] 152-153 °C at 760 mm Hg[8]
Density 0.878 g/mL at 25 °C[6][7] 0.864 g/mL at 25 °C[5][9]

Refractive Index

n20/D 1.403[6][7]

n20/D 1.403[9]

Water Solubility

1070 mg/L at 25 °C
(estimated)[6]

Insoluble[5]

Vapor Pressure

7.85 mmHg at 25 °C[6]

Sensory Thresholds

Understanding the concentration at which a flavor compound can be detected is crucial for its

effective application.
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Compound Threshold Type Medium Value
Methyl 2-

Taste - 5 ppm[7]
Methylpentanoate
Ethyl 2- ]

Aroma Detection - 0.003 ppb[9][10]
Methylpentanoate

FEMA GRAS Usage Levels

The Flavor and Extract Manufacturers Association (FEMA) has established "Generally
Recognized as Safe" (GRAS) status for methyl 2-methylpentanoate, with recommended

maximum usage levels in various food categories.

Food Category Average Usual (ppm) Average Maximum (ppm)
Beverages (non-alcoholic) - 0.250
Beverages (alcoholic) - 0.250
Chewing Gum - 1.000
Confectionery Frostings - 0.250
Frozen Dairy - 0.500
Gelatins / Puddings - 0.250
Hard Candy - 0.500

Experimental Protocols
Protocol 1: Sensory Evaluation - Descriptive Analysis

This protocol outlines a method for the sensory evaluation of 2-methylpentanoate in a liquid
food matrix (e.g., a model beverage).

1. Objective: To characterize the aroma and flavor profile of 2-methylpentanoate.

2. Materials:
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2-Methylpentanoate (food grade)

Deionized water

Sucrose

Citric acid

Glass beakers and stirring rods

Graduated cylinders

Sensory evaluation booths

Odor-free sample cups with lids

Unsalted crackers and water for palate cleansing
. Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

Conduct training sessions to familiarize panelists with the sensory attributes of fruity esters.
Develop a common lexicon of descriptors.

. Sample Preparation:
Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.
Prepare a stock solution of 2-methylpentanoate in ethanol.

Spike the base solution with the 2-methylpentanoate stock solution to achieve the desired
concentration (e.g., starting at the taste threshold of 5 ppm). Prepare a control sample (base
solution only).

. Evaluation Procedure:

Present the coded samples (control and test) to the panelists in a randomized order.
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e Instruct panelists to first evaluate the aroma by sniffing the sample from the cup.

e Next, instruct panelists to taste the sample, holding it in their mouth for a few seconds to
perceive the full flavor profile.

o Panelists should cleanse their palate with water and unsalted crackers between samples.

o Panelists will rate the intensity of pre-defined sensory attributes (e.qg., fruity, apple, berry,
sweet, green, etc.) on a 15-point intensity scale.

6. Data Analysis:
o Collect the intensity ratings from all panelists.

e Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences in sensory attributes between the control and test samples.

Protocol 2: Quantification by Gas Chromatography-
Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of 2-methylpentanoate in a
clear liquid food matrix like fruit juice.

1. Objective: To determine the concentration of 2-methylpentanoate in a liquid food sample.
2. Materials:

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e Headspace autosampler

« SPME fiber (e.g., DVB/CAR/PDMS)

e GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film thickness)

e 20 mL headspace vials with screw caps and septa

e 2-Methylpentanoate standard
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Internal standard (e.g., 2-methyl-2-pentenoic acid)
Sodium chloride
Deionized water

. Sample and Standard Preparation:

Calibration Standards: Prepare a series of calibration standards by spiking a model juice
solution (or deionized water with 10% ethanol) with known concentrations of 2-
methylpentanoate and a fixed concentration of the internal standard.

Sample Preparation: Place 5 mL of the fruit juice sample into a 20 mL headspace vial. Add 1
g of NaCl to improve the partitioning of volatile compounds into the headspace. Spike with
the internal standard.

. GC-MS Analysis:
Headspace Extraction:
o Equilibration Temperature: 60°C
o Equilibration Time: 15 min
o SPME Extraction Time: 30 min

GC Parameters:

[e]

Inlet Temperature: 250°C

o

Injection Mode: Splitless

[¢]

Carrier Gas: Helium at 1.0 mL/min

[¢]

Oven Program: Initial temperature 40°C for 2 min, ramp at 5°C/min to 150°C, then at
10°C/min to 250°C, hold for 5 min.

MS Parameters:
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o lonization Mode: Electron lonization (El) at 70 eV
o lon Source Temperature: 230°C
o Mass Range: m/z 40-300

5. Data Analysis:

« |dentify the peaks corresponding to 2-methylpentanoate and the internal standard based on
their retention times and mass spectra.

 Integrate the peak areas of the quantifier ions for both compounds.

o Construct a calibration curve by plotting the ratio of the analyte peak area to the internal
standard peak area against the concentration of the calibration standards.

o Determine the concentration of 2-methylpentanoate in the sample using the calibration
curve.

Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for Esters

The perception of fruity esters like 2-methylpentanoate is initiated by the binding of the
odorant molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons
in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.

aaaaaaaaaaaaaaaaaaa

Olfactory Sensory Neuron
s opens Acton Potental
¥ oeain
-
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Caption: Olfactory signal transduction pathway for 2-Methylpentanoate.

Experimental Workflow for Flavor Application

The successful incorporation of a new flavoring agent into a food product follows a structured
workflow, from initial concept to final product launch.

1. Define Flavor Profile

and Application

2. Source & Screen
2-Methylpentanoate

erate

3. Benchtop Formulation
& Sensory Evaluation

eformulate

4. Analytical Testing
(GC-MS, Stability)

5. Pilot Plant Scale-up

6. Consumer Preference
Testing

7. Final Formulation
& Commercialization
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Caption: Workflow for incorporating 2-Methylpentanoate into a food product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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